molecular formula C12H18N2O2S B11806556 tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate

Cat. No.: B11806556
M. Wt: 254.35 g/mol
InChI Key: LAOHUAAEOKVJGJ-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H20N2O2S It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group and a methylthio substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(methylthio)pyridine-3-methanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{6-(methylthio)pyridine-3-methanol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Piperidine derivatives

    Substitution: Various substituted carbamates

Scientific Research Applications

tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a protecting group for amines in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
  • tert-Butyl ((6-methylpyridin-3-yl)methyl)carbamate
  • tert-Butyl ((6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate

Uniqueness

tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

tert-butyl N-[(6-methylsulfanylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-8-9-5-6-10(17-4)13-7-9/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

LAOHUAAEOKVJGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)SC

Origin of Product

United States

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